(Z)-4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobut-2-enoic acid (Z)-4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobut-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 315672-91-4
VCID: VC7389436
InChI: InChI=1S/C14H16N2O6S/c17-13(5-6-14(18)19)15-11-1-3-12(4-2-11)23(20,21)16-7-9-22-10-8-16/h1-6H,7-10H2,(H,15,17)(H,18,19)/b6-5-
SMILES: C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O
Molecular Formula: C14H16N2O6S
Molecular Weight: 340.35

(Z)-4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobut-2-enoic acid

CAS No.: 315672-91-4

Cat. No.: VC7389436

Molecular Formula: C14H16N2O6S

Molecular Weight: 340.35

* For research use only. Not for human or veterinary use.

(Z)-4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobut-2-enoic acid - 315672-91-4

Specification

CAS No. 315672-91-4
Molecular Formula C14H16N2O6S
Molecular Weight 340.35
IUPAC Name (Z)-4-(4-morpholin-4-ylsulfonylanilino)-4-oxobut-2-enoic acid
Standard InChI InChI=1S/C14H16N2O6S/c17-13(5-6-14(18)19)15-11-1-3-12(4-2-11)23(20,21)16-7-9-22-10-8-16/h1-6H,7-10H2,(H,15,17)(H,18,19)/b6-5-
Standard InChI Key FCZQPDJNVDOUNL-WAYWQWQTSA-N
SMILES C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O

Introduction

(Z)-4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobut-2-enoic acid is a complex organic compound featuring a unique combination of functional groups, including a morpholinosulfonyl group and an amino acid moiety. This compound is of interest in various scientific fields due to its potential applications in medicinal chemistry and biochemistry. It is classified as an amino acid derivative, with both an amino group and a carboxylic acid functionality, which contributes to its biological activity and reactivity.

Synthesis

The synthesis of (Z)-4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobut-2-enoic acid typically involves several steps, utilizing solvents such as dichloromethane or ethanol under controlled temperatures to optimize yield and purity. Catalysts like N-ethyl-N,N-diisopropylamine can facilitate the reaction by promoting nucleophilic attack on electrophilic centers in the substrate.

Synthesis Steps

  • Starting Materials: 4-(morpholinosulfonyl)aniline acts as a key precursor.

  • Solvents: Dichloromethane or ethanol.

  • Catalysts: N-ethyl-N,N-diisopropylamine.

  • Reaction Conditions: Controlled temperatures and inert atmosphere.

Biological Activity and Potential Applications

(Z)-4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobut-2-enoic acid exhibits significant biological activity, particularly against certain cancer cell lines, suggesting potential therapeutic applications. It has shown potential as an anti-inflammatory agent and may have inhibitory effects on protein kinases involved in cellular signaling pathways, making it relevant in treating diseases associated with dysregulated kinase activity, such as cancer and autoimmune disorders.

Comparison with Similar Compounds

Several compounds share structural similarities with (Z)-4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobut-2-enoic acid. These include:

Compound NameStructureSimilarityUnique Features
4-Amino-4-oxobutanoic acidHighSimple structure, less functional diversity
4-Methoxy-4-oxobutanoic acidModerateContains methoxy group, differing biological activity
3-Amino-N-(morpholino)sulfonamideHighFocused on sulfonamide functionality

These compounds highlight the uniqueness of (Z)-4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobut-2-enoic acid due to its specific morpholino-sulfonamide substitution pattern, which enhances its potential interactions within biological systems compared to simpler analogs.

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